

Unraveling the NCATS Small Molecule Screening Landscape: A Technical Guide

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Compound of Interest

Compound Name: NCATS-SM4487

Cat. No.: B12422599

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It appears that "NCATS-SM4487" is not a designated screening library but is more likely an identifier for a specific small molecule. The National Center for Advancing Translational Sciences (NCATS) houses a diverse collection of small molecule libraries crucial for high-throughput screening and drug discovery, but a library named "SM4487" is not among its publicly documented collections.

This technical guide provides an in-depth overview of the primary screening libraries available at NCATS, offering insights into their origin, composition, and the experimental workflows they support. This information is intended for researchers, scientists, and drug development professionals engaged in small molecule screening and translational science.

The NCATS Compound Screening Program: An Overview

The NCATS compound management team is tasked with the acquisition, registration, storage, and dispersal of chemical compounds for small molecule screening.^[1] They employ rigorous protocols to prepare and distribute these chemicals into various plate formats suitable for high-throughput screening (HTS).^[1] The overarching goal is to identify promising compounds that can engage novel biological targets and to improve their properties for use as pharmacological probes or therapeutic leads.

NCATS offers a suite of screening libraries, each with a distinct focus, to the research community through collaboration.^{[2][3]} These libraries are instrumental in a wide range of

research areas, from rare and neglected diseases to toxicology.

Core Screening Libraries at NCATS

NCATS has developed and curated several key small molecule libraries, each designed to address different aspects of drug discovery and chemical biology. The primary libraries include the Genesis collection, the NCATS Pharmacologically Active Chemical Toolbox (NPACT), the NCATS Pharmaceutical Collection (NPC), and the Mechanistic Interrogation PlatE (MIPE).

The Genesis collection is a modern chemical library designed to provide high-quality chemical starting points and scaffolds for medicinal chemistry.^[1]^[2] A key feature of this library is its emphasis on novel compounds with core scaffolds that are commercially available, facilitating rapid derivatization and optimization.^[2] The collection is particularly rich in sp³-enriched chemotypes inspired by natural products, which offers a significant advantage for developing novel intellectual property.^[2] The compound space of the Genesis library has minimal overlap with other publicly available chemical libraries like PubChem.^[2]

NPACT is a world-class library of high-quality, pharmacologically active agents.^[2] This collection includes naturally occurring, nature-inspired, and synthetic compounds.^[2] The NPACT library is annotated with information on over 7,000 mechanisms and phenotypes, covering a wide range of biological interactions across different model systems.^[2] It is a dynamic collection that is continuously updated to reflect the latest advances in translational research.^[2]

The NPC is a comprehensive collection of small molecular entities that have been approved for clinical use by regulatory agencies in the United States, European Union, Japan, Australia, and Canada.^[4] This library is a valuable resource for drug repurposing and for validating new disease models.^[4] All data generated from screening the NPC is deposited in PubChem, including the full concentration-response profiles for each compound in every assay.^[4]

The MIPE library is a specialized collection of oncology-focused compounds.^[1] It includes compounds that are approved, investigational, or in preclinical development.^[1] A unique feature of the MIPE library is the inclusion of redundant compound targets, which allows for the aggregation of screening data by both compound and its reported target.^[1]

Quantitative Overview of NCATS Screening Libraries

The following table summarizes the key quantitative data for the major NCATS screening libraries.

Library Name	Number of Compounds (as of June 2023)	Description
Genesis	126,400	A modern library emphasizing novel, high-quality chemical starting points with commercially available core scaffolds for rapid derivatization. [1] [2]
NPACT	>11,000	A collection of annotated, pharmacologically active agents covering over 7,000 mechanisms and phenotypes. [2]
NPC	2,807 (v2.1)	A comprehensive collection of drugs approved by major regulatory agencies worldwide, ideal for repurposing studies. [1] [4]
MIPE	Varies	An oncology-focused library with approved, investigational, and preclinical compounds, designed for mechanistic studies. [1]
AID	6,966	A library selected using artificial intelligence and machine learning to maximize compound diversity and predicted target engagement. [1]
Pubchem Collection	45,879	A retired pharmaceutical screening collection with a diversity of novel small molecules. [1]

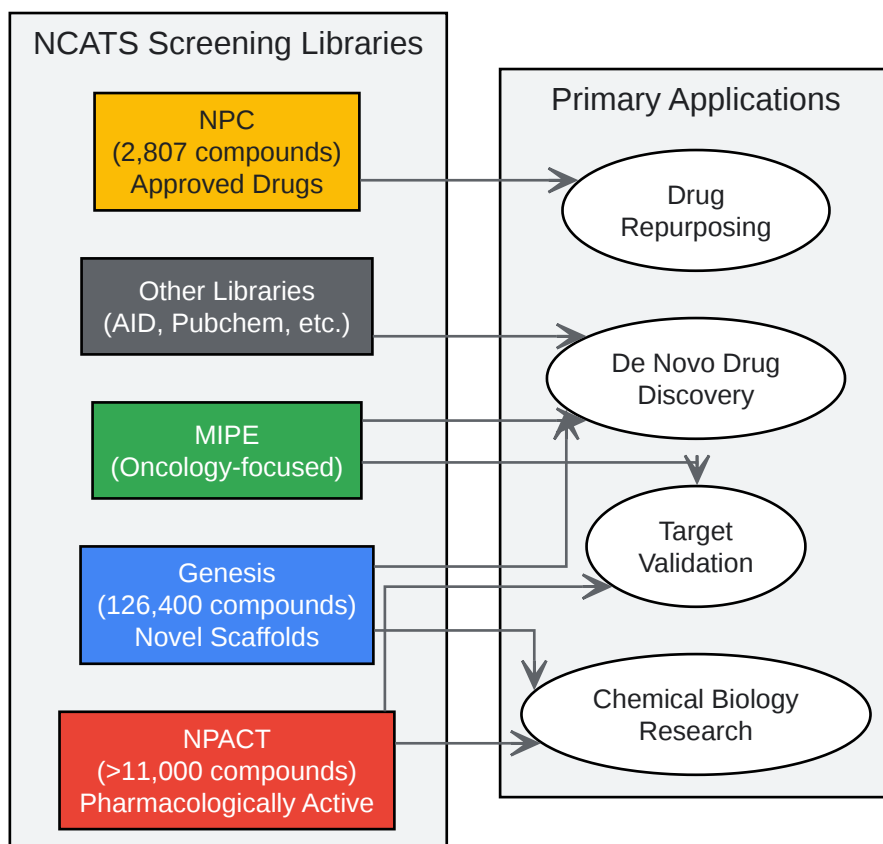
Experimental Protocols: A Generalized High-Throughput Screening Workflow

While specific experimental protocols vary depending on the assay and biological question, a generalized workflow for quantitative high-throughput screening (qHTS) at NCATS can be described. This process allows for the testing of thousands of compounds in a short period.

- **Assay Development and Miniaturization:** The first step involves the development of a robust and sensitive biochemical or cell-based assay. This assay is then miniaturized to a 1536-well plate format to conserve reagents and increase throughput.
- **Library Plating:** The selected screening library, such as the Genesis collection, is plated in a dose-response format in 1536-well plates.^[2] This allows for the determination of compound potency and efficacy in a single screening run.
- **High-Throughput Screening:** The miniaturized assay is performed using automated liquid handling and detection systems. The screening of a large library like Genesis is typically completed in a matter of days.
- **Data Analysis and Hit Identification:** The large datasets generated from the qHTS are analyzed using specialized software. "Hits," or compounds that show activity in the assay, are identified based on their concentration-response curves.
- **Hit Confirmation and Follow-up:** The activity of the primary hits is confirmed through re-testing. Confirmed hits then undergo further characterization, including medicinal chemistry optimization to improve their potency, selectivity, and pharmacokinetic properties.

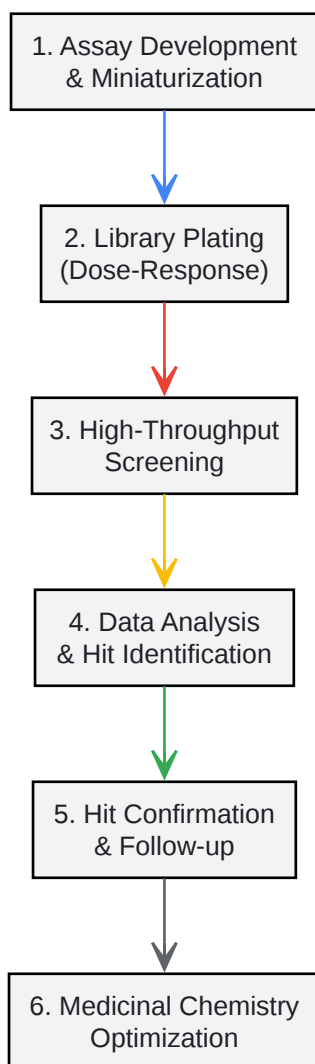
Visualizing the NCATS Screening Environment

The following diagrams illustrate the landscape of the NCATS screening libraries and a typical experimental workflow.



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Caption: Overview of the major NCATS screening libraries and their primary applications.



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